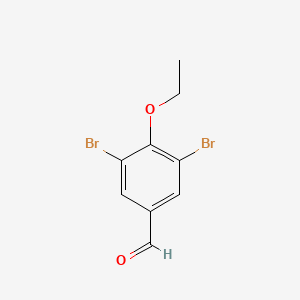

3,5-Dibromo-4-ethoxybenzaldehyde

Description

Contextualization within Aromatic Aldehyde Organic Synthesis and Advanced Materials Research

Aromatic aldehydes, including substituted benzaldehydes, are highly valued in organic synthesis due to the reactivity of the aldehyde group, which readily undergoes nucleophilic addition and condensation reactions. ncert.nic.in They serve as precursors for a wide array of more complex molecules. In the realm of advanced materials, the structural motifs derived from these aldehydes are integral to creating materials with specific electronic, optical, or mechanical properties. The synthesis of functionalized benzaldehydes is a significant area of research, with methods being developed to create these molecules efficiently, such as two-step, one-pot reduction and cross-coupling procedures. acs.orgacs.org These methods allow for the creation of diverse substituted benzaldehydes, which are key intermediates for pharmaceuticals, agrochemicals, and materials science. guidechem.com

Significance of Halogenated and Alkoxy-Substituted Benzaldehydes in Chemical Sciences

The introduction of halogen and alkoxy substituents onto the benzaldehyde (B42025) scaffold profoundly influences the molecule's chemical and physical properties. Halogen atoms, being electron-withdrawing, can increase the electrophilicity of the carbonyl carbon, making the aldehyde more reactive towards nucleophiles. ncert.nic.inlearncbse.in Halogen bonding also plays a role in determining the mechanical properties of materials derived from these compounds. rsc.org

Alkoxy groups, on the other hand, are typically electron-donating through resonance, which can modulate the reactivity of the aldehyde and influence the orientation of incoming groups in further substitution reactions. scite.ai The presence of both halogen and alkoxy groups on a benzaldehyde ring, as is the case with 3,5-Dibromo-4-ethoxybenzaldehyde, creates a unique electronic environment. This combination of electron-withdrawing and electron-donating moieties can lead to nuanced reactivity and provides a versatile platform for the synthesis of complex molecular architectures.

Overview of the Chemical Compound this compound in Contemporary Academic Inquiry

This compound is a substituted benzaldehyde that has garnered attention in the scientific community for its potential as a synthetic intermediate. sigmaaldrich.com Its structure, featuring two bromine atoms ortho to the aldehyde group and an ethoxy group in the para position, makes it a subject of interest for synthetic chemists. The bromine atoms provide sites for cross-coupling reactions, allowing for the introduction of new functional groups, while the ethoxy and aldehyde groups can be involved in various other transformations.

Below are the key chemical identifiers and properties of this compound:

| Property | Value |

| IUPAC Name | This compound sigmaaldrich.com |

| Molecular Formula | C9H8Br2O2 scbt.com |

| Molecular Weight | 307.97 g/mol scbt.com |

| CAS Number | 381238-96-6 sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| InChI Key | XBXQIQJDJBMXJQ-UHFFFAOYSA-N sigmaaldrich.com |

This table contains data for this compound.

While extensive research on the specific applications of this compound is still emerging, its structural features are analogous to other substituted benzaldehydes that are actively being investigated. For instance, its hydroxylated analog, 3,5-Dibromo-4-hydroxybenzaldehyde (B181551), has been identified in marine organisms. nih.gov The study of such multifaceted compounds contributes to the broader understanding of structure-property relationships in organic chemistry and paves the way for the design of new molecules with desired functionalities.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-4-ethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBXQIQJDJBMXJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)C=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 3,5 Dibromo 4 Ethoxybenzaldehyde

Established Synthetic Pathways to 3,5-Dibromo-4-ethoxybenzaldehyde

The construction of this compound hinges on two key transformations: the formation of an ether linkage to introduce the ethoxy group and the regioselective bromination of the aromatic ring.

Etherification Reactions for the Introduction of the Ethoxy Moiety

The Williamson ether synthesis is a common and effective method for introducing the ethoxy group. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an ethyl halide, such as ethyl iodide or ethyl bromide. In the context of synthesizing this compound, the starting material is typically 3,5-dibromo-4-hydroxybenzaldehyde (B181551).

A typical procedure involves treating syringaldehyde (B56468) with ethyl iodide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). prepchem.com The mixture is heated to facilitate the reaction, leading to the formation of the corresponding ethoxy derivative. prepchem.com This method can be adapted for 3,5-dibromo-4-hydroxybenzaldehyde to yield the target compound.

Regioselective Bromination Strategies of Aromatic Aldehyde Substrates

The hydroxyl group (-OH) on an aromatic ring is a powerful ortho-, para-directing group, meaning it activates these positions for electrophilic substitution. chemicalforums.com Conversely, the aldehyde group (-CHO) is a meta-directing group. chemicalforums.com When both are present on a benzene (B151609) ring, the activating hydroxyl group dictates the position of incoming electrophiles. In the case of 4-hydroxybenzaldehyde (B117250), the positions ortho to the hydroxyl group (positions 3 and 5) are activated.

The bromination of 4-hydroxybenzaldehyde can be controlled to yield mono- or di-substituted products. The reaction of 4-hydroxybenzaldehyde with bromine can lead to 3-bromo-4-hydroxybenzaldehyde. udel.edugoogle.com However, the initial monobrominated product can easily undergo further bromination to form 3,5-dibromo-4-hydroxybenzaldehyde. udel.edu To achieve selective dibromination, specific reaction conditions are employed. For instance, reacting p-cresol (B1678582) with bromine in o-dichlorobenzene at elevated temperatures results in the formation of 3,5-dibromo-4-hydroxybenzaldehyde. google.com

Synthesis and Strategic Role of Key Precursors: 3,5-Dibromo-4-hydroxybenzaldehyde

The precursor, 3,5-dibromo-4-hydroxybenzaldehyde, is a cornerstone in the synthesis of its ethoxy analogue and other important organic molecules. google.com

Synthetic Approaches to 3,5-Dibromo-4-hydroxybenzaldehyde

Several methods exist for the synthesis of 3,5-dibromo-4-hydroxybenzaldehyde. A common industrial approach involves the direct bromination of p-hydroxybenzaldehyde. google.com Another method starts from p-cresol, which undergoes low-temperature and subsequent high-temperature bromination, followed by hydrolysis and dehydration to yield the desired product. google.com This process can be carried out in a solvent like o-dichlorobenzene. google.comgoogle.com The yield of 3,5-dibromo-4-hydroxybenzaldehyde using this method can be significant, with reports of up to 78-80% of the theoretical yield. google.com

An alternative "oxybromination" method involves the use of bromine in the presence of an oxidizing agent like hydrogen peroxide. rsc.org This approach can be applied to 4-cresol to produce 2-bromo-4-methylphenol, which can then be further processed. rsc.org

Transformation of 3,5-Dibromo-4-hydroxybenzaldehyde to Ethoxy Analogues

The conversion of 3,5-dibromo-4-hydroxybenzaldehyde to its ethoxy derivative is a straightforward etherification reaction, as previously described. The hydroxyl group of 3,5-dibromo-4-hydroxybenzaldehyde is deprotonated by a base to form a phenoxide ion. This phenoxide then undergoes a nucleophilic substitution reaction with an ethylating agent, such as ethyl iodide or diethyl sulfate, to form the ether linkage, resulting in this compound.

Catalytic Approaches in the Synthesis of Related Benzaldehyde (B42025) Derivatives

Catalysis plays a significant role in the synthesis of various benzaldehyde derivatives, offering milder reaction conditions and improved efficiency.

For instance, the synthesis of 4-phenacyloxy benzaldehyde derivatives has been achieved through a substitution reaction of 4-hydroxybenzaldehyde derivatives and phenacyl bromide derivatives using triethylamine (B128534) as a catalyst in a micellar medium at room temperature. orientjchem.org This reaction proceeds via a Williamson etherification mechanism. orientjchem.org

Palladium-containing catalysts have been employed in the preparation of benzaldehyde and its derivatives from iodobenzene (B50100) compounds, carbon dioxide, and a hydrosilane compound in the presence of an organic base. google.com This method is characterized by mild reaction conditions and high efficiency. google.com

Furthermore, the oxidation of p-cresol derivatives to the corresponding 4-hydroxybenzaldehyde derivatives can be catalyzed by cobalt compounds in the presence of a base and oxygen. googleapis.com This process is applicable to the synthesis of various substituted 4-hydroxybenzaldehydes, including 3,5-dibromo-4-hydroxybenzaldehyde. googleapis.com

Applications of Heterogeneous Catalysts, including Zeolites

Heterogeneous catalysts are instrumental in the synthesis of substituted benzaldehydes due to their ease of separation and potential for recyclability. Zeolites, a class of microporous aluminosilicates, have demonstrated significant catalytic activity in various organic transformations, including those leading to benzaldehyde derivatives.

Zeolites can be synthesized with tailored properties, such as specific pore sizes and acidity, to direct the outcome of a reaction. For instance, the synthesis of Sn- and Zr-Beta zeolites has been shown to be effective in the conversion of benzaldehyde derivatives. nih.gov The incorporation of metal ions like Sn4+ or Zr4+ into the zeolite framework creates Lewis acid sites that can activate carbonyl groups, facilitating subsequent reactions. nih.gov The synthesis of these specialized zeolites often involves hydrothermal methods, where parameters like temperature, time, and the composition of the synthesis gel are carefully controlled to achieve the desired crystalline structure and catalytic properties. nih.govacs.org

Beyond zeolites, other heterogeneous catalysts are employed in benzaldehyde synthesis. For example, cobalt oxide nanoparticles immobilized on silica (B1680970) or alumina (B75360) have been used to catalyze condensation reactions involving benzaldehydes. doi.org Similarly, metal-organic frameworks (MOFs) have emerged as efficient catalysts for reactions like the acetalization of benzaldehyde, offering high product yields and catalyst stability. nih.gov

Table 1: Examples of Heterogeneous Catalysts in Benzaldehyde Derivative Synthesis

| Catalyst | Reaction Type | Key Findings | Reference |

| Sn- and Zr-Beta zeolites | Reduction-etherification | Highly active and selective towards ether products. nih.gov | nih.gov |

| Cobalt oxide nanoparticles | Condensation | Effective in catalyzing reactions with benzaldehydes. doi.org | doi.org |

| Metal-Organic Frameworks (MOFs) | Acetalization | High product yields and remarkable stability and reusability. nih.gov | nih.gov |

| Pd₁Cu₀.₂/SiO₂ | Reductive amination | Achieved a 97% yield of dibenzylamine (B1670424) from benzaldehyde and ammonia. acs.org | acs.org |

Exploration of Organocatalysis in Substituted Benzaldehyde Synthesis

Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free alternative for the synthesis of substituted benzaldehydes. N-Heterocyclic carbenes (NHCs) are a prominent class of organocatalysts that have proven effective in various transformations involving aldehydes. nih.govnih.gov

NHCs can catalyze reactions such as the benzoin (B196080) condensation, where two aldehyde molecules couple to form an α-hydroxy ketone. nih.gov The steric and electronic properties of the NHC can be tuned to control the reactivity and selectivity of the reaction. nih.govnih.gov For instance, the substitution pattern on the imidazole (B134444) backbone of the NHC can influence its catalytic activity. nih.gov Bifunctional organocatalysts, which possess both an acidic and a basic site, have also been developed for the enantioselective synthesis of chiral benzamide (B126) derivatives through reactions like aromatic electrophilic bromination. beilstein-journals.org

Multicomponent Reactions Involving Halogenated Benzaldehydes

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. organic-chemistry.orgtcichemicals.com These reactions are advantageous due to their atom economy, reduced number of synthetic steps, and potential for generating molecular diversity. tcichemicals.com

Halogenated benzaldehydes, such as 3,5-dibromobenzaldehyde, are valuable substrates in MCRs for the synthesis of diverse heterocyclic compounds. acs.org For example, the Biginelli reaction, a well-known three-component reaction, can utilize substituted aldehydes, β-ketoesters, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. tcichemicals.comfrontiersin.org Similarly, other MCRs, such as the Hantzsch dihydropyridine (B1217469) synthesis and the Gewald reaction, can involve benzaldehyde derivatives to construct complex molecular architectures. organic-chemistry.orgresearchgate.net The use of catalysts, including Lewis acids or organocatalysts, can enhance the efficiency and selectivity of these reactions. acs.orgfrontiersin.org

Table 2: Examples of Multicomponent Reactions Involving Benzaldehydes

| Reaction Name | Reactants | Product Type | Reference |

| Biginelli Reaction | Substituted aldehyde, β-keto ester, urea/thiourea | Dihydropyrimidinone | tcichemicals.comfrontiersin.org |

| Hantzsch Synthesis | Aldehyde, β-keto ester, ammonia | Dihydropyridine | tcichemicals.com |

| Gewald Reaction | Aldehyde/ketone, α-cyanoester, sulfur | Polysubstituted thiophene | organic-chemistry.org |

| Passerini Reaction | Aldehyde/ketone, carboxylic acid, isocyanide | α-Acyloxy carboxamide | tcichemicals.com |

| Ugi Reaction | Aldehyde/ketone, amine, carboxylic acid, isocyanide | α-Acylamino carboxamide | tcichemicals.com |

Green Chemistry Principles in Benzaldehyde Derivative Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and minimizing the use of hazardous substances. rjpn.orgacs.org These principles are increasingly being applied to the synthesis of benzaldehyde derivatives.

Key green chemistry approaches in this context include the use of safer solvents, such as water or bio-based solvents like eucalyptol (B1671775) and ethyl lactate, and the development of solvent-free reaction conditions. frontiersin.orgrjpn.org Microwave-assisted and ultrasound-assisted synthesis are energy-efficient techniques that can accelerate reaction rates and improve yields. rjpn.org

The use of recyclable catalysts, such as heterogeneous catalysts and organocatalysts, aligns with green chemistry principles by reducing catalyst waste. doi.orgrjpn.org Furthermore, the development of one-pot and multicomponent reactions enhances atom economy and reduces the number of purification steps, thereby minimizing waste generation. organic-chemistry.orgtcichemicals.com Efforts are also being made to utilize renewable feedstocks and biocatalysts, such as enzymes or natural extracts, for the synthesis of benzaldehyde derivatives. frontiersin.org For instance, the oxidation of benzyl (B1604629) alcohol to benzaldehyde has been achieved using atmospheric oxygen and an organic catalyst in a solvent-free reaction. misericordia.edu

Advanced Spectroscopic and Structural Elucidation of 3,5 Dibromo 4 Ethoxybenzaldehyde and Analogues

Vibrational Spectroscopy Applications in Molecular Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

For instance, the FTIR spectrum of the related compound 3,5-Dibromo-4-hydroxybenzaldehyde (B181551) displays key absorptions that can be correlated to its structure. chemicalbook.comnih.gov Similarly, the spectra of 4-ethoxybenzaldehyde (B43997) and 4-ethoxy-3-methoxybenzaldehyde offer comparative data for the ethoxy and benzaldehyde (B42025) moieties. nist.govnih.govallfordrugs.com A study on 2,4,5-trimethoxybenzaldehyde utilized DFT calculations to predict vibrational frequencies, a method that could be applied to 3,5-Dibromo-4-ethoxybenzaldehyde for a theoretical understanding of its IR spectrum. researchgate.net

Key expected vibrational bands for this compound would include:

C-H stretching vibrations of the aromatic ring and the ethyl group.

A strong C=O stretching vibration characteristic of the aldehyde functional group, typically appearing in the region of 1680-1700 cm⁻¹.

C-O-C stretching vibrations from the ethoxy group.

C-Br stretching vibrations at lower frequencies.

Aromatic C=C stretching vibrations .

A detailed analysis of the Far-IR spectrum of 4-ethoxybenzaldehyde has been conducted, providing information on low-wavenumber vibrations. nih.gov

Table 1: Illustrative FTIR Data for Analogous Compounds

| Compound | Key Vibrational Frequencies (cm⁻¹) | Source |

| 4-Ethoxybenzaldehyde | ~1697 (C=O stretch), ~3100-3000 (Aromatic C-H stretch), ~2830-2695 (Aldehyde C-H stretch), ~1320-1000 (C-O stretch) | allfordrugs.com |

| 3,5-Dibromo-4-hydroxybenzaldehyde | Available spectral data shows characteristic phenolic OH and aromatic C-H, C=O, and C-Br stretches. | chemicalbook.comnih.gov |

| 4-Ethoxy-3-methoxybenzaldehyde | FTIR spectra available for comparison, showing shifts due to methoxy (B1213986) substitution. | nist.gov |

This table is illustrative and based on data for analogous compounds due to the lack of specific experimental data for this compound in the reviewed sources.

Raman Spectroscopy Characterization

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. While a specific Raman spectrum for this compound was not found, data for related compounds like 3,5-Dibromo-4-hydroxybenzaldehyde and 4-ethoxybenzaldehyde are available and provide a basis for predicting its spectral features. nih.govnih.gov

A study on 3-chloro-4-methoxybenzaldehyde (B1194993) combined experimental FT-Raman spectra with DFT calculations for vibrational assignments, a methodology that would be highly applicable to the target compound. researchgate.net Theoretical and experimental Raman spectra have also been reported for 2,4,5-trimethoxybenzaldehyde. researchgate.net

Expected prominent Raman bands for this compound would include:

Strong aromatic ring breathing modes.

Vibrations associated with the C-Br bonds.

The C=O stretching vibration of the aldehyde group.

Table 2: Illustrative Raman Spectroscopy Data for an Analogous Compound

| Compound | Key Raman Shifts (cm⁻¹) | Source |

| 4-Ethoxybenzaldehyde | FT-Raman spectrum available, showing characteristic aromatic and aliphatic C-H, C=C, and C-O vibrations. | nih.gov |

This table is illustrative and based on data for an analogous compound due to the lack of specific experimental data for this compound in the reviewed sources.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Confirmation

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. While a specific ¹H NMR spectrum for this compound is not available in the searched literature, the spectra of its analogues allow for a reliable prediction of its proton signals.

For instance, the ¹H NMR spectrum of 4-ethoxybenzaldehyde shows a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons of the ethyl group, along with signals for the aromatic protons. allfordrugs.comchemicalbook.com The spectrum of 4-hydroxybenzaldehyde (B117250) provides a reference for the aromatic proton signals in a similar substitution pattern. hmdb.ca

The expected ¹H NMR spectrum of this compound would feature:

A singlet for the aldehydic proton, typically downfield (around 9-10 ppm).

A singlet for the two equivalent aromatic protons.

A quartet for the methylene protons (-O-CH₂-) of the ethoxy group.

A triplet for the methyl protons (-CH₃) of the ethoxy group.

Table 3: Illustrative ¹H NMR Data for an Analogous Compound

| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source |

| 4-Ethoxybenzaldehyde | ~9.9 | s | 1H | -CHO | allfordrugs.com |

| ~7.0-8.0 | m | 4H | Aromatic-H | allfordrugs.com | |

| ~4.1 | q | 2H | -OCH₂CH₃ | allfordrugs.com | |

| ~1.4 | t | 3H | -OCH₂CH₃ | allfordrugs.com |

This table is illustrative and based on data for an analogous compound due to the lack of specific experimental data for this compound in the reviewed sources.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal. Although no experimental ¹³C NMR spectrum for this compound was found, data from analogues like 4-bromo-3,5-dimethoxybenzaldehyde and 4-ethoxybenzaldehyde can be used for predictive purposes. hmdb.cachemicalbook.com

The expected ¹³C NMR spectrum of this compound would show signals for:

The carbonyl carbon of the aldehyde group (typically >190 ppm).

Four distinct aromatic carbon signals, with the carbon bearing the ethoxy group shifted downfield and the carbons bearing the bromine atoms also showing characteristic shifts.

Two signals for the ethoxy group carbons.

Table 4: Illustrative ¹³C NMR Data for an Analogous Compound

| Compound | Chemical Shift (δ) ppm | Assignment | Source |

| 4-Ethoxybenzaldehyde | ~191 | C=O | chemicalbook.com |

| ~164 | C-OEt | chemicalbook.com | |

| ~132 | Aromatic C-H | chemicalbook.com | |

| ~130 | Aromatic C-CHO | chemicalbook.com | |

| ~115 | Aromatic C-H | chemicalbook.com | |

| ~64 | -OCH₂- | chemicalbook.com | |

| ~15 | -CH₃ | chemicalbook.com |

This table is illustrative and based on data for an analogous compound due to the lack of specific experimental data for this compound in the reviewed sources.

Solid-State NMR (²⁹Si, ²⁷Al, ¹H) for Related Catalytic Systems

Solid-state NMR (ssNMR) is a versatile technique for characterizing the structure and dynamics of solid materials, including heterogeneous catalysts and adsorbed species. researchgate.netnih.gov While no studies were found that specifically use ssNMR to analyze this compound on a catalyst, the principles can be illustrated with related systems.

For example, ssNMR has been extensively used to study zeolite catalysts. researchgate.netnih.gov Techniques like ²⁹Si and ²⁷Al NMR provide information about the framework structure of zeolites, including the coordination environment of silicon and aluminum atoms. researchgate.net ¹H MAS NMR is used to characterize hydroxyl groups, which can be Brønsted acid sites. nih.gov

The adsorption of probe molecules, including aromatic aldehydes like benzaldehyde, on catalyst surfaces can be studied using ssNMR. researchgate.netresearchgate.net For instance, ¹³C ssNMR can be used to investigate the interaction between the carbonyl group of benzaldehyde and the catalyst surface. researchgate.net Changes in the chemical shifts of the aldehyde's carbon atoms upon adsorption can provide insights into the nature of the active sites and the binding geometry. Paramagnetic solid-state NMR has also been used to study metal complexes with pyridinecarboxaldehyde ligands, demonstrating the power of this technique in complex systems. rsc.org

In a hypothetical study involving this compound and a zeolite catalyst, ssNMR could be used to:

Characterize the acidic sites of the zeolite using ¹H and ²⁷Al NMR.

Monitor the interaction of the aldehyde with the catalyst surface by observing changes in the ¹³C and ¹H NMR spectra of the adsorbate.

Investigate the potential catalytic conversion of the aldehyde by identifying reaction intermediates and products within the catalyst pores.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

For instance, the mass spectrum of 4-ethoxybenzaldehyde, a simpler analogue, would likely show a molecular ion peak corresponding to its molecular weight (150.17 g/mol ). sigmaaldrich.comnih.gov Common fragmentation patterns would involve the loss of the ethoxy group (-OC2H5) or the formyl group (-CHO).

Similarly, for 3,5-Dibromo-4-hydroxybenzaldehyde, the molecular ion peak would be observed at approximately 279.91 g/mol . nih.govsigmaaldrich.com Fragmentation would likely proceed through the loss of a bromine atom, a hydroxyl group, or the formyl group. The presence of two bromine atoms would give a characteristic isotopic pattern in the mass spectrum, with the M, M+2, and M+4 peaks appearing in a 1:2:1 ratio, which is a definitive indicator of a dibrominated compound.

Based on these analogues, the mass spectrum of this compound is expected to exhibit a molecular ion peak corresponding to its molecular weight. The fragmentation would likely involve the cleavage of the C-Br bonds, the ether bond of the ethoxy group, and the loss of the aldehyde group.

Table 1: Predicted Mass Spectrometry Fragments for this compound

| Fragment | Description |

| [M]+ | Molecular ion |

| [M-CH3]+ | Loss of a methyl radical |

| [M-C2H5]+ | Loss of an ethyl radical |

| [M-CHO]+ | Loss of the formyl radical |

| [M-OC2H5]+ | Loss of the ethoxy radical |

| [M-Br]+ | Loss of a bromine radical |

| [M-2Br]+ | Loss of two bromine radicals |

X-ray Crystallographic Analysis of Related Dibromobenzaldehyde Structures

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering insights into bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not detailed in the provided results, analysis of related dibromobenzaldehyde structures offers valuable insights into its likely solid-state conformation and packing.

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule. For derivatives of dibromobenzaldehyde, this technique reveals the planar geometry of the benzene (B151609) ring and the relative orientations of the aldehyde and substituent groups.

These studies indicate that the benzene ring in this compound will be essentially planar. The ethoxy and aldehyde groups will have specific orientations relative to the ring, which are determined by a combination of electronic and steric effects.

The packing of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions. In the case of dibromobenzaldehyde derivatives, these interactions play a crucial role in the formation of their supramolecular assemblies. rsc.org

Hydrogen Bonding: Although the ethoxy group in this compound is a weaker hydrogen bond acceptor than a hydroxyl group, weak C-H···O hydrogen bonds are expected to be present. rsc.org These interactions, where a carbon-bound hydrogen atom interacts with an oxygen atom of a neighboring molecule, are often significant in determining the crystal packing. rsc.orgnih.gov In related structures, the carbonyl group of the aldehyde is a common participant in forming C-H···O hydrogen bonds. rsc.org

Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. In the crystal structures of halogenated benzaldehydes, Br···Br or Br···O interactions can be observed. Studies on dichlorobenzaldehyde isomers suggest that while halogen-halogen interactions are present, they may be secondary to other more stabilizing interactions. nih.gov However, in other multi-substituted benzaldehydes, type I halogen···halogen bonding interactions have been noted to contribute to the crystal packing. rsc.org

π-π Stacking: The aromatic rings of benzaldehyde derivatives can interact through π-π stacking. rsc.org In the dichlorobenzaldehyde isomers, a consistent feature is the formation of molecular stacks with close intermolecular distances, indicating the presence of π-π stacking interactions. nih.gov These interactions are a significant stabilizing force in the crystal lattice.

The conformation of a molecule in a crystal lattice represents a low-energy state that is influenced by both intramolecular and intermolecular forces. For this compound, the primary conformational flexibility lies in the orientation of the ethoxy and aldehyde groups relative to the benzene ring.

The planarity of the benzaldehyde moiety is generally favored to maximize conjugation between the aldehyde group and the aromatic ring. The orientation of the ethoxy group will be a balance between minimizing steric hindrance with the adjacent bromine atoms and optimizing intermolecular interactions within the crystal lattice.

Analysis of different substituted benzaldehydes shows that even subtle changes in substitution can lead to different crystal packing and, consequently, different molecular conformations. rsc.org In some cases, multiple molecules with slightly different conformations can exist in the crystallographic asymmetric unit (Z' > 1), as seen in the 3,5-dichlorobenzaldehyde (B167965) isomer. nih.gov This highlights the subtle interplay of forces that determines the final solid-state structure.

Computational Chemistry and Theoretical Investigations of 3,5 Dibromo 4 Ethoxybenzaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, providing insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) Studies on Molecular and Electronic Properties

DFT is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. For a molecule like 3,5-Dibromo-4-ethoxybenzaldehyde, DFT studies would typically determine its optimized geometry, bond lengths, bond angles, and electronic properties such as dipole moment and polarizability. This information is crucial for understanding the molecule's stability and interactions.

Molecular Electrostatic Potential Surface (MEPS) Analysis

A MEPS analysis maps the electrostatic potential onto the electron density surface of a molecule. This visual tool is invaluable for predicting how a molecule will interact with other chemical species. Red regions on a MEPS map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack.

Frontier Molecular Orbital (FMO) Theory Applications

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and shape of these orbitals are key to understanding a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability.

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, MD simulations could reveal its conformational flexibility, particularly the rotation around the ether linkage and the orientation of the aldehyde group. This would provide a dynamic picture of the molecule's behavior in different environments.

Quantitative Structure-Reactivity/Property Relationship (QSRPR) Studies

QSRPR studies aim to establish a mathematical relationship between the structural or property descriptors of a set of molecules and their chemical reactivity or physical properties.

Development of Predictive Models based on Electronic and Topological Descriptors

If a series of similar compounds had been studied, QSRPR models could be developed using electronic descriptors (like HOMO-LUMO energies and partial charges) and topological descriptors (which describe the molecule's connectivity). These models could then be used to predict the properties and reactivity of new, unstudied compounds like this compound.

Analysis of Molecular Descriptors in Relation to Chemical Modulation

The chemical and biological activity of a molecule is intricately linked to its structural and electronic properties. In the field of computational chemistry, molecular descriptors are used to numerically represent these properties, enabling the prediction of a compound's behavior and its potential for chemical modulation. For this compound, a comprehensive analysis of its molecular descriptors provides valuable insights into its reactivity, intermolecular interactions, and potential as a scaffold in medicinal chemistry or materials science.

The modulation of a molecule's activity, be it for therapeutic purposes or material applications, often involves optimizing its interactions with a biological target or other molecules. This optimization is guided by understanding how various molecular descriptors influence these interactions. Key descriptors include those related to the molecule's size, shape, lipophilicity, and electronic distribution.

Key Molecular Descriptors for this compound

A set of fundamental molecular descriptors for this compound has been calculated and is presented below. These descriptors form the basis for understanding its potential for chemical modulation.

| Descriptor Name | Value/Type | Source/Method |

| Molecular Formula | C9H8Br2O2 | PubChem |

| Molecular Weight | 307.97 g/mol | Santa Cruz Biotechnology nih.gov |

| Monoisotopic Mass | 305.8891 Da | PubChem jmaterenvironsci.com |

| Predicted XlogP | 3.2 | PubChem jmaterenvironsci.com |

| SMILES | CCOC1=C(C=C(C=C1Br)C=O)Br | PubChem jmaterenvironsci.com |

| InChI | InChI=1S/C9H8Br2O2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-5H,2H2,1H3 | PubChem jmaterenvironsci.com |

| InChIKey | XBXQIQJDJBMXJQ-UHFFFAOYSA-N | PubChem jmaterenvironsci.com |

Detailed Research Findings

Electronic Effects: The electronic nature of the substituents on the benzaldehyde (B42025) scaffold plays a critical role in modulating its reactivity. The two bromine atoms at positions 3 and 5 are strong electron-withdrawing groups due to their high electronegativity. This has several consequences:

Aldehyde Reactivity: The electron-withdrawing nature of the bromine atoms increases the electrophilicity of the carbonyl carbon of the aldehyde group, making it more susceptible to nucleophilic attack.

Aromatic Ring Chemistry: The bromine atoms deactivate the benzene (B151609) ring towards electrophilic substitution.

Acidity of Potential Metabolites: If the ethoxy group were to be metabolized to a hydroxyl group, the presence of the two bromine atoms would significantly increase the acidity of the resulting phenol (B47542) compared to unsubstituted 4-hydroxybenzaldehyde (B117250).

A study on para-substituted benzaldehyde derivatives demonstrated that the strength of push/pull electronic groups significantly affects their interaction with proteins like human serum albumin. nih.gov This suggests that the potent electron-withdrawing character of the dibromo substitution in this compound would be a dominant factor in its interactions with biological macromolecules. nih.gov

Steric Hindrance: The bromine atoms and the ethoxy group introduce steric bulk around the benzaldehyde core. This can influence the orientation of the molecule when interacting with other species and may provide selectivity for certain biological targets.

Lipophilicity: The predicted XlogP value of 3.2 indicates that this compound is a moderately lipophilic compound. jmaterenvironsci.com Lipophilicity is a key determinant of a molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The presence of the two bromine atoms and the ethyl group contributes significantly to its lipophilic character. Studies on halogenated benzaldehydes have shown that the type and position of halogen substituents significantly affect properties like water solubility and vapor pressure, which are critical for environmental fate and bioavailability. mdpi.com

Hydrogen Bonding Potential: The oxygen atom of the ethoxy group and the carbonyl oxygen of the aldehyde group can act as hydrogen bond acceptors. The ability to form hydrogen bonds is a critical factor in molecular recognition and binding affinity to biological targets. nih.gov

Chemical Reactivity and Derivatization Applications of 3,5 Dibromo 4 Ethoxybenzaldehyde and Its Derivatives

Utilization as Versatile Intermediates in Complex Organic Synthesis

The strategic placement of the reactive aldehyde and bromo functionalities on the aromatic ring of 3,5-Dibromo-4-ethoxybenzaldehyde makes it a valuable building block for synthesizing more complex molecular architectures.

Synthesis of Amido Alkyl Naphthols (AANs) and Related Scaffolds

One of the significant applications of this compound is in the multicomponent synthesis of 1-amidoalkyl-2-naphthols. mdpi.com These reactions, often performed as one-pot procedures, involve the condensation of an aldehyde, 2-naphthol (B1666908), and an amide or nitrile. researchgate.netscirp.org The use of various catalysts, including Lewis or Brønsted acids, has been explored to facilitate this transformation. scirp.org For instance, catalysts like trichloroacetic acid or cobalt (II) chloride have been employed under solvent-free conditions to produce high yields of the desired products. researchgate.net

The general scheme for this reaction involves the initial reaction between the aldehyde and 2-naphthol to form an intermediate, which then reacts with the amide or nitrile to yield the final 1-amidoalkyl-2-naphthol. scirp.org This method is valued for its efficiency, high atom economy, and the ability to generate molecular complexity in a single step. rsc.org The resulting amidoalkyl naphthols are not only of interest for their potential biological activities but also serve as precursors for other important compounds like aminoalkyl naphthols and oxazines. mdpi.com

| Catalyst | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| Trichloroacetic acid | Solvent-free | High yields, short reaction times | researchgate.net |

| Cobalt (II) chloride | Solvent-free | High yields, easy workup | researchgate.net |

| [CholineCl][ZnCl2]3 (Deep Eutectic Solvent) | Low temperature, short reaction time | High yield, controls selectivity, recyclable | rsc.org |

| Tetrachlorosilane (TCS) | Solvent-free | Efficient, general protocol | scirp.org |

| Heteropolyanion-based SO3H-functional ionic liquid | - | Short reaction time, recyclability of catalyst, operational simplicity | ias.ac.in |

Formation of Schiff Bases and their Application in Coordination Chemistry

The aldehyde functional group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases, which are compounds containing an azomethine (-C=N-) group. researchgate.net This reaction is a cornerstone in the synthesis of a diverse class of ligands used in coordination chemistry. nih.gov The resulting Schiff base ligands, featuring the dibromo-ethoxy-phenyl moiety, can coordinate with various metal ions to form stable complexes. These complexes are of significant interest due to their potential applications in catalysis and material science. The synthesis of these Schiff bases can be achieved through various methods, including conventional heating and more environmentally friendly approaches like microwave irradiation or grinding. semanticscholar.org

Construction of Heterocyclic Systems (e.g., 4H-chromenes, thiazinanes, dihydroquinazolinones)

This compound is a key precursor for the synthesis of various heterocyclic compounds. For instance, it can be utilized in multicomponent reactions to construct 4H-chromene scaffolds. nih.gov These reactions typically involve the condensation of an aldehyde, a phenol (B47542) (or a related active methylene (B1212753) compound), and a C-H acid like malononitrile, often in the presence of a catalyst. nih.gov

Furthermore, this aldehyde can participate in the synthesis of 3,4-dihydroquinazolinones through a cascade cyclization/Leuckart–Wallach type strategy. rsc.org This method provides a modular and efficient route to this important class of nitrogen-containing heterocycles. The versatility of the aldehyde allows it to be a key component in building these complex ring systems, which are prevalent in many biologically active molecules.

Application in the Synthesis of Stilbene (B7821643) Analogues

Stilbenes, which are 1,2-diphenylethene derivatives, and their analogues are a class of compounds with significant interest in medicinal and material chemistry. nih.gov this compound can serve as a starting material for the synthesis of stilbene analogues. One common strategy involves a Wittig reaction or a Horner-Wadsworth-Emmons reaction, where the aldehyde is reacted with a suitable phosphonium (B103445) ylide or phosphonate (B1237965) carbanion to form the characteristic carbon-carbon double bond of the stilbene core. nih.gov The bromine atoms on the aromatic ring can then be further functionalized, for example, through cross-coupling reactions, to introduce additional diversity into the final stilbene structure.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Mizoroki-Heck) for C-C Bond Formation

The bromine atoms present in this compound are amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. libretexts.org

The Suzuki coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used to synthesize biaryl compounds, styrenes, and polyolefins. wikipedia.org In the context of this compound, the bromine atoms can be selectively coupled with various aryl or vinyl boronic acids to introduce new substituents onto the aromatic ring. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. organic-chemistry.org

The Mizoroki-Heck reaction , another important palladium-catalyzed transformation, involves the coupling of an aryl or vinyl halide with an alkene in the presence of a base. mychemblog.comyoutube.com This reaction is used to form substituted alkenes. nih.gov this compound can be used as the aryl halide component in the Heck reaction, reacting with various alkenes to generate stilbene-like structures or other vinyl-substituted aromatic compounds. The reaction typically proceeds with high stereoselectivity, favoring the formation of the E-isomer. organic-chemistry.org

| Reaction | Coupling Partners | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Organohalide (e.g., Aryl bromide) + Organoboron compound (e.g., Boronic acid) | Palladium catalyst + Base | Biaryls, Styrenes | wikipedia.orglibretexts.org |

| Mizoroki-Heck Reaction | Aryl/Vinyl Halide + Alkene | Palladium catalyst + Base | Substituted Alkenes | mychemblog.comyoutube.comnih.gov |

Mechanistic Studies of Reactions Involving the Aldehyde Moiety

The aldehyde group is a key reactive site in this compound. Mechanistic studies of reactions involving this moiety are crucial for understanding and optimizing synthetic transformations.

In multicomponent reactions, such as the synthesis of amidoalkyl naphthols, the aldehyde first reacts with a nucleophile, like 2-naphthol, often activated by a catalyst. This can lead to the in-situ formation of an ortho-quinone methide intermediate. scirp.org This highly reactive intermediate is then trapped by the third component, such as a nitrile in a Ritter-type reaction, to form the final product after hydrolysis. scirp.org

In the context of palladium-catalyzed reactions, the aldehyde group itself is generally stable under the reaction conditions. However, its electronic influence on the aromatic ring can affect the reactivity of the C-Br bonds in oxidative addition to the palladium(0) catalyst. The catalytic cycle for both Suzuki and Heck reactions typically involves three main steps: oxidative addition, transmetalation (for Suzuki) or migratory insertion (for Heck), and reductive elimination. libretexts.orgyoutube.com The oxidative addition of the aryl bromide to the palladium(0) complex is often the rate-determining step. libretexts.org The presence of the electron-withdrawing aldehyde group can influence the rate of this step.

Structure-Reactivity Relationship (SRR) Studies in Chemical Transformations

The reactivity of the aromatic aldehyde, this compound, is intricately governed by the electronic and steric properties of its substituents. The interplay between the two bromine atoms and the ethoxy group on the benzene (B151609) ring dictates the molecule's behavior in various chemical transformations.

Impact of Bromine and Ethoxy Substituents on Reaction Selectivity and Efficiency

The chemical behavior of this compound is a result of the combined influence of its substituents on the aldehyde functional group and the aromatic ring.

Electronic Effects:

Bromine Atoms: The two bromine atoms at the ortho positions relative to the ethoxy group (and meta to the aldehyde) are strongly electron-withdrawing due to their high electronegativity (inductive effect). This effect decreases the electron density of the benzene ring and makes the carbonyl carbon of the aldehyde group more electrophilic. An increased electrophilicity at the carbonyl carbon generally enhances its reactivity toward nucleophiles.

Steric Effects: The two bulky bromine atoms ortho to the ethoxy group and meta to the aldehyde group create significant steric hindrance. This steric bulk can impede the approach of reactants to both the adjacent aldehyde group and the aromatic ring itself. ncert.nic.in Research on similarly substituted benzaldehydes indicates that steric hindrance from ortho substituents can decrease reaction rates by making the transition state less stable. acs.orgresearchgate.net For instance, in nucleophilic addition reactions at the aldehyde carbon, the large bromine atoms can hinder the incoming nucleophile, potentially lowering reaction efficiency compared to less substituted benzaldehydes. ncert.nic.in

| Substituent Effect | Impact on Aldehyde Group | Impact on Aromatic Ring |

| Bromine (Inductive) | Electron-withdrawing, increases electrophilicity of carbonyl carbon. | Deactivates the ring towards electrophilic substitution. |

| Ethoxy (Resonance) | Electron-donating, can slightly decrease electrophilicity of carbonyl carbon. | Activates the ring towards electrophilic substitution, directing to ortho/para positions. |

| Bromine (Steric) | Hinders nucleophilic attack at the carbonyl carbon. | Hinders attack at adjacent positions. |

Influence of Molecular Architecture on Derivatization Pathways

The specific arrangement of the aldehyde, bromine, and ethoxy groups on the this compound scaffold opens up several distinct pathways for creating more complex derivatives. Chemists can selectively target these functional groups to build diverse molecular architectures.

Reactions at the Aldehyde Group: The aldehyde functional group is a primary site for derivatization. It can readily undergo a variety of transformations common to aldehydes, including:

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 3,5-Dibromo-4-ethoxybenzoic acid. Studies on the oxidation of substituted benzaldehydes indicate that the reaction is sensitive to the electronic nature of the substituents. researchgate.netasianpubs.org

Reduction: The aldehyde can be reduced to a primary alcohol, (3,5-Dibromo-4-ethoxyphenyl)methanol.

Condensation Reactions: It can react with amines to form imines (Schiff bases), with hydroxylamines to form oximes, or participate in condensations like the Wittig or Horner-Wadsworth-Emmons reactions to form alkenes. acs.org These reactions are fundamental in building larger molecular frameworks.

Nucleophilic Addition: The aldehyde is susceptible to attack by organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols. acs.org

Reactions involving the Bromine Atoms: The two bromine atoms are key handles for derivatization via modern cross-coupling reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the 3 and 5 positions of the ring.

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst can replace one or both bromine atoms with aryl, heteroaryl, or alkyl groups.

Heck Coupling: Palladium-catalyzed reaction with alkenes can introduce vinyl groups.

Sonogashira Coupling: Coupling with terminal alkynes using a palladium/copper catalyst system can install alkynyl substituents.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines can form new C-N bonds.

The ability to perform these reactions, often while preserving the aldehyde functionality (or a protected version of it), makes this compound a valuable building block for synthesizing highly functionalized and complex molecules. The steric hindrance from the adjacent ethoxy group and the other bromine atom can influence the relative rates of substitution if a mono-coupled product is desired.

| Reaction Type | Functional Group Targeted | Potential Product Class |

| Oxidation | Aldehyde | Carboxylic Acids |

| Reduction | Aldehyde | Primary Alcohols |

| Condensation | Aldehyde | Imines, Oximes, Alkenes |

| Suzuki Coupling | Bromine | Biaryls, Alkylated Arenes |

| Heck Coupling | Bromine | Styrenes |

| Sonogashira Coupling | Bromine | Aryl Alkynes |

Future Research Directions and Potential Innovations in 3,5 Dibromo 4 Ethoxybenzaldehyde Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The pursuit of green and sustainable chemistry is a paramount theme in modern organic synthesis. nih.govnumberanalytics.comfrontiersin.orgrjpn.org Future research on 3,5-Dibromo-4-ethoxybenzaldehyde will likely prioritize the development of environmentally benign synthetic routes that minimize waste and utilize renewable resources.

Current methodologies for the synthesis of substituted benzaldehydes often rely on traditional techniques that may involve harsh reagents and generate significant waste. rjpn.org Future explorations will likely focus on catalytic methods, such as the use of nitrogen dioxide gas for the oxidation of benzylic alcohols, which can lead to pure aromatic aldehydes with nitric acid as a recyclable byproduct. nih.gov Chemo-enzymatic cascade reactions, which combine the selectivity of enzymes with the efficiency of chemical catalysts, present another promising avenue for the sustainable production of aromatic aldehydes from renewable starting materials like phenylpropenes. rsc.org

The principles of green chemistry, including waste prevention, atom economy, and the use of renewable feedstocks, will guide the development of these new synthetic strategies. numberanalytics.com Research into solvent-free reactions, microwave-assisted synthesis, and the use of biodegradable catalysts is expected to yield more sustainable and efficient methods for producing this compound. frontiersin.orgrjpn.orgscielo.org.mx

Table 1: Comparison of Traditional and Potential Sustainable Synthetic Approaches for Aromatic Aldehydes

| Feature | Traditional Synthesis | Sustainable Synthesis |

| Starting Materials | Often petroleum-based | Renewable resources (e.g., biomass) numberanalytics.comrsc.org |

| Reagents | Stoichiometric, often hazardous | Catalytic, often recyclable nih.govfrontiersin.org |

| Solvents | Volatile organic compounds | Green solvents (e.g., water, ionic liquids) or solvent-free conditions numberanalytics.comfrontiersin.org |

| Energy Input | Often high temperatures and long reaction times | Microwave or ultrasound irradiation for faster, more efficient reactions rjpn.orgscielo.org.mx |

| Byproducts | Often significant and hazardous waste | Minimal waste, often recyclable byproducts nih.gov |

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

The integration of computational chemistry and machine learning is revolutionizing how chemical reactions are designed and understood. acs.orgnih.gov For this compound, advanced computational modeling will be instrumental in predicting its reactivity and guiding the design of novel synthetic pathways.

Machine learning models are increasingly being used to predict the outcomes of chemical reactions, including the regioselectivity of electrophilic aromatic substitutions. acs.orgrsc.orgnih.gov Such models, which can be trained on vast datasets of known reactions, can help chemists to identify the most likely sites of reaction on the this compound molecule, thereby streamlining the synthetic process and reducing the need for extensive empirical screening. acs.org

Furthermore, computational tools can be used to model the electronic structure and properties of this compound and its derivatives, providing insights into their potential applications. acs.org For instance, density functional theory (DFT) calculations can be employed to predict the bond dissociation energies of related halogenated compounds, which can inform the design of new reagents and reactions. beilstein-journals.org The use of such predictive models will accelerate the discovery of new reactions and the development of novel molecules based on the this compound scaffold. nih.govacs.org

Development of New Catalytic Systems for Enhanced Synthetic Efficiency

The development of novel and highly efficient catalytic systems is a cornerstone of modern organic synthesis. nih.govresearchgate.net Future research in the chemistry of this compound will undoubtedly focus on the discovery and application of new catalysts to enhance the efficiency and selectivity of its synthesis and derivatization.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for the synthesis of polysubstituted arenes. nih.govrsc.org Various organocatalytic strategies, including Brønsted acid catalysis, secondary and primary amine catalysis, and N-heterocyclic carbene (NHC) catalysis, could be adapted for the synthesis of derivatives of this compound. nih.gov

Metal-based catalysts also continue to play a crucial role in organic synthesis. The development of reusable and environmentally friendly catalysts, such as manganese chloride (MnCl2·4H2O) for methoximation reactions, offers a promising direction for the sustainable synthesis of functionalized aromatic aldehydes. royalsocietypublishing.org Furthermore, the use of rhodium and iridium complexes for hydroformylation and other C-H functionalization reactions could provide new avenues for the selective modification of the this compound core. numberanalytics.comacs.org The design of catalysts that can operate under mild conditions and with high turnover numbers will be a key focus of future research.

Integration into Novel Chemical Scaffold Design and Optimization

The unique substitution pattern of this compound makes it an attractive building block for the construction of novel chemical scaffolds with potential applications in medicinal chemistry and materials science. nih.govliberty.edu Future research will likely explore the integration of this compound into diverse molecular architectures.

Substituted benzaldehydes have been shown to be valuable precursors for the synthesis of complex molecules, including those with therapeutic potential. nih.gov The aldehyde functionality of this compound can serve as a handle for further chemical transformations, allowing for the introduction of a wide range of functional groups. This versatility makes it a valuable starting material for the synthesis of libraries of compounds for drug discovery and other applications.

The development of one-pot synthesis methods for the creation of substituted benzaldehyde (B42025) derivatives will further enhance the utility of this compound as a scaffold. liberty.edu Tandem reactions that allow for the sequential modification of the aromatic ring without the need for intermediate purification can significantly streamline the synthetic process and provide access to a wider range of complex molecules.

Applications in Advanced Materials Science Research

The functional groups present in this compound, namely the aldehyde and the two bromine atoms, make it a promising candidate for the synthesis of advanced materials, including polymers and crystalline materials.

The aldehyde group can be utilized in polymerization reactions to create novel polymeric structures. For example, benzaldehyde-functionalized polymer vesicles have been constructed through the self-assembly of amphiphilic block copolymers. acs.org The reactivity of the aldehyde allows for cross-linking and further functionalization of these vesicles, opening up possibilities for applications in drug delivery and diagnostics. acs.org

The bromine atoms on the aromatic ring can be exploited in cross-coupling reactions to synthesize conjugated polymers and polycyclic aromatic compounds. beilstein-journals.org These materials often exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells. The ability to functionalize the end groups of these polymers is crucial for controlling their self-assembly and properties. cmu.edu

Furthermore, the rigid and planar structure of the dibrominated aromatic ring can be leveraged in the design of crystalline materials, such as metal-organic frameworks (MOFs). The specific substitution pattern can influence the packing of the molecules in the crystal lattice, leading to materials with unique properties.

Table 2: Potential Applications of this compound in Materials Science

| Material Type | Potential Role of this compound | Potential Applications |

| Polymeric Structures | Monomer for polymerization via the aldehyde group. acs.org | Drug delivery, diagnostics, functional coatings. |

| Conjugated Polymers | Building block for cross-coupling reactions via the bromine atoms. beilstein-journals.orgcmu.edu | Organic electronics (OLEDs, solar cells). |

| Crystalline Materials | Component for the design of crystalline solids with specific packing arrangements. | Gas storage, catalysis, sensing. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.